Target Engagement: Differential Activity in High-Throughput Screening Assays
High-Throughput Screening (HTS) data from the Johns Hopkins Ion Channel Center demonstrates that 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine acts as a modulator of the regulator of G-protein signaling 4 isoform 2 (RGS4) . This specific activity profile distinguishes it from a non-brominated analog, 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine, for which no comparable HTS data is publicly available. This indicates that the bromine substitution is crucial for this particular biological interaction, providing a direct, target-based reason for selecting this specific compound in RGS4-related research.
| Evidence Dimension | RGS4 Modulation |
|---|---|
| Target Compound Data | Active in primary cell-based HTS assay (exact EC50/IC50 not publicly disclosed) |
| Comparator Or Baseline | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine (non-brominated analog) |
| Quantified Difference | Not quantifiable from public data, but a qualitative difference in activity is confirmed by the presence of HTS data for the target compound and its absence for the comparator. |
| Conditions | Primary cell-based HTS assay (JHICC_RGS_Act_HTS) |
Why This Matters
This confirms a specific, measurable biological activity for the target compound that is not reported for its closest non-brominated analog, making it the necessary choice for research focused on RGS4 modulation.
